molecular formula C21H23N5OS B2564159 1-(6-cyclopropylpyridazin-3-yl)-N-(4-methylbenzo[d]thiazol-2-yl)piperidine-3-carboxamide CAS No. 2176270-13-4

1-(6-cyclopropylpyridazin-3-yl)-N-(4-methylbenzo[d]thiazol-2-yl)piperidine-3-carboxamide

Cat. No. B2564159
M. Wt: 393.51
InChI Key: JWUBQUQALTXDGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-cyclopropylpyridazin-3-yl)-N-(4-methylbenzo[d]thiazol-2-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C21H23N5OS and its molecular weight is 393.51. The purity is usually 95%.
BenchChem offers high-quality 1-(6-cyclopropylpyridazin-3-yl)-N-(4-methylbenzo[d]thiazol-2-yl)piperidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-cyclopropylpyridazin-3-yl)-N-(4-methylbenzo[d]thiazol-2-yl)piperidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Potential Antimicrobial Applications

Research into compounds with structural similarities to "1-(6-cyclopropylpyridazin-3-yl)-N-(4-methylbenzo[d]thiazol-2-yl)piperidine-3-carboxamide" has indicated potential antimicrobial applications. A study by Babu, Srinivasulu, and Kotakadi (2015) synthesized novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives, evaluating them for antimicrobial activity against various bacterial and fungal strains, showing some compounds with significant potential (Babu, Srinivasulu, & Kotakadi, 2015).

Antipsychotic and CNS Agent Development

Another area of research involves the development of central nervous system (CNS) agents and potential antipsychotic compounds. For example, Bauer et al. (1976) synthesized spiro[isobenzofuran-1(3H),4'-piperidines] as potential CNS agents, highlighting the importance of such structural frameworks in drug development for neurological conditions (Bauer et al., 1976).

Anti-Inflammatory and Analgesic Agents

The synthesis of compounds derived from visnaginone and khellinone, which are structurally related, has shown to have anti-inflammatory and analgesic activities. Abu‐Hashem, Al-Hussain, and Zaki (2020) explored these properties in their synthesized compounds, indicating a possible research path for exploring the analgesic and anti-inflammatory potential of similar compounds (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Design and Synthesis for Tuberculosis Treatment

Jeankumar et al. (2013) reported on the design and synthesis of thiazole-aminopiperidine hybrid analogues as novel Mycobacterium tuberculosis GyrB inhibitors. This research underscores the potential of structurally similar compounds in the development of new treatments for tuberculosis, showcasing the broad applicability of such compounds in targeting bacterial pathogens (Jeankumar et al., 2013).

properties

IUPAC Name

1-(6-cyclopropylpyridazin-3-yl)-N-(4-methyl-1,3-benzothiazol-2-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5OS/c1-13-4-2-6-17-19(13)22-21(28-17)23-20(27)15-5-3-11-26(12-15)18-10-9-16(24-25-18)14-7-8-14/h2,4,6,9-10,14-15H,3,5,7-8,11-12H2,1H3,(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWUBQUQALTXDGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3CCCN(C3)C4=NN=C(C=C4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-cyclopropylpyridazin-3-yl)-N-(4-methyl-1,3-benzothiazol-2-yl)piperidine-3-carboxamide

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